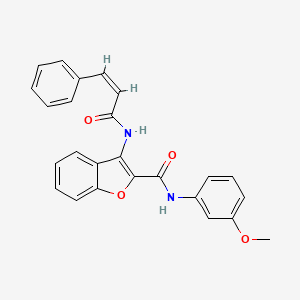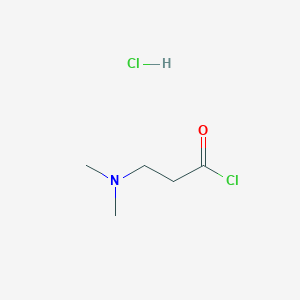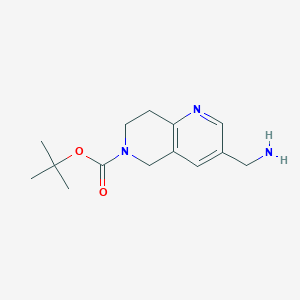
tert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl compounds are often used in organic synthesis due to their stability and ease of removal. The tert-butyl group is a common protecting group used in the synthesis of organic compounds . The compound you mentioned is a complex organic molecule that likely has applications in chemical synthesis or pharmaceutical research.
Molecular Structure Analysis
The molecular structure of a compound can often be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more . These techniques can provide information about the atomic connectivity, stereochemistry, and conformation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Enantioselective Sensing and Fluorescence
A study by Liu, Pestano, and Wolf (2008) introduced a C2-symmetric ligand formed from 3-tert-butylaniline, which, when complexed with scandium, enables enantioselective fluorescence sensing of chiral amino alcohols. This method allows for the accurate measurement of amino alcohols' total amount and enantiomeric excess at micromolar concentrations, highlighting its application in analytical chemistry for studying chiral molecules (Liu, Pestano, & Wolf, 2008).
Antibacterial Agents
Bouzard et al. (1989) synthesized and tested a number of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids for their antibacterial activities. This research highlights the compound's role in developing new antibacterial agents, showing potent in vitro and in vivo activities (Bouzard et al., 1989).
Synthesis and Characterization of Schiff Base Compounds
Çolak et al. (2021) focused on synthesizing Schiff base compounds using tert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate as a starting material. Their work includes detailed characterization and analysis of the compounds, providing insights into their structural properties and potential applications in material science (Çolak et al., 2021).
Water Oxidation Catalysts
Zong and Thummel (2005) discovered that dinuclear complexes formed with tert-butyl-2,6-di(1',8'-naphthyrid-2'-yl)pyridine and Ru(DMSO)4Cl2 exhibit properties suitable for water oxidation catalysis. These findings contribute to the development of efficient water oxidation catalysts, which are crucial for energy conversion and storage technologies (Zong & Thummel, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-5-4-12-11(9-17)6-10(7-15)8-16-12/h6,8H,4-5,7,9,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSAYKADTUCBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2895241.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895242.png)
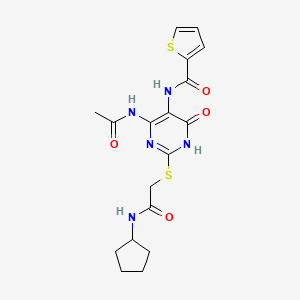

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2895246.png)
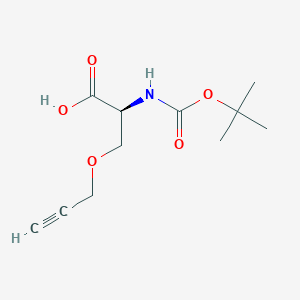
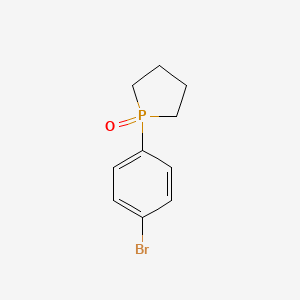

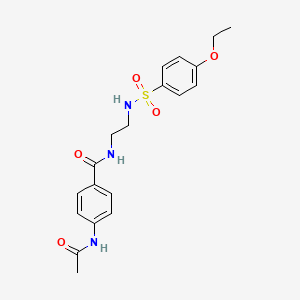
![2-[(4-Ethylphenyl)methylidene]propanedinitrile](/img/structure/B2895253.png)
